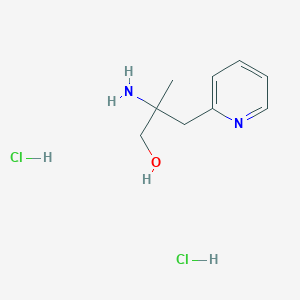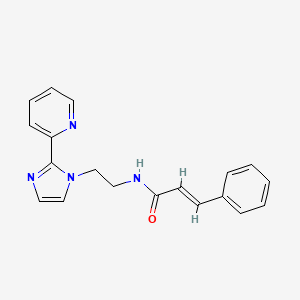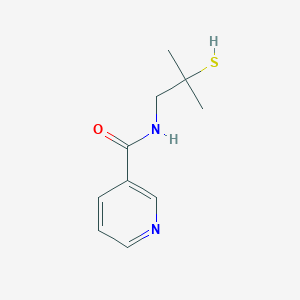
2-Amino-2-methyl-3-pyridin-2-ylpropan-1-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-3-pyridin-2-ylpropan-1-ol;dihydrochloride is a chemical compound with the CAS Number: 2567504-41-8 . It has a molecular weight of 239.14 . The IUPAC name for this compound is 2-amino-2-methyl-3-(pyridin-2-yl)propan-1-ol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O.2ClH/c1-9(10,7-12)6-8-4-2-3-5-11-8;;/h2-5,12H,6-7,10H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Chemistry and Properties of Pyridine Derivatives
- Research on pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, has shown their wide applicability in chemistry due to their fascinating variability in chemical properties and potential for forming complex compounds. These compounds are noted for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting potential areas for further investigation in analogues (Boča, Jameson, & Linert, 2011).
Applications in Medicinal Chemistry
- Pyridine and pyrimidine derivatives have been explored for their vast potential in medicinal chemistry. They serve as critical scaffolds in drug design due to their biological activity across a range of targets. This includes their use in synthesizing compounds with anti-inflammatory, antidiabetic, and anticancer properties, underscoring the versatility of pyridine structures in drug development (Mendieta, Tarragó, & Giralt, 2011).
Role in Food Chemistry
- The formation of certain pyridine derivatives during food processing and their fate, including interactions with lipids and carbohydrates, illustrate the chemical's relevance in understanding food safety and the formation of processing-related toxicants. This highlights the importance of these compounds in food chemistry and safety evaluation (Zamora & Hidalgo, 2015).
Environmental and Industrial Applications
- The study of reactions between pyridine derivatives and environmental or industrial agents, such as chlorine and chlorine dioxide, provides insights into their potential environmental impact, including the formation of by-products in water treatment processes. Understanding these interactions is crucial for assessing and mitigating environmental risks associated with these compounds (Fukayama, Tan, Wheeler, & Wei, 1986).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-amino-2-methyl-3-pyridin-2-ylpropan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-9(10,7-12)6-8-4-2-3-5-11-8;;/h2-5,12H,6-7,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAJMOLHQOBJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2828520.png)
![4-[Carbamimidoyl(methyl)amino]benzoic acid;hydrochloride](/img/structure/B2828521.png)



![Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2828530.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828531.png)
![6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2828533.png)
![2-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2828534.png)
![9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2828535.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2828538.png)
![5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2828539.png)